molecular formula C7H14N2 B1422756 trans-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 169533-55-5

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B1422756
CAS No.: 169533-55-5
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RNFRBKRXSA-N
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Description

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine: is a bicyclic heterocyclic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by a fused pyrrolo and pyridine ring system, makes it a valuable compound in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine involves several steps. One notable method includes the stereoselective synthesis starting from dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. The process involves enzymatic hydrolysis, conversion to intermediate compounds, and final reduction to achieve the desired product with high optical purity .

Industrial Production Methods: Industrial production methods for this compound typically involve batch-wise or flow reactions in water or mixtures of water and organic solvents such as DMSO or acetonitrile. The reactions are carried out at controlled temperatures ranging from 20°C to 40°C over extended periods .

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as sodium borohydride for reduction and trifluoroacetic acid for specific transformations .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride is commonly used under controlled temperatures.

    Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry: In organic synthesis, trans-Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology and Medicine: The compound is used in drug discovery and development due to its potential biological activity. It has shown promise in targeting various enzymes, receptors, and ion channels.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and catalysts, contributing to innovations in material science .

Mechanism of Action

The mechanism by which trans-Octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific fields highlight its significance.

Properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 3
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 4
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 5
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 6
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

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